N-[3-(Cyanomethoxy)phenyl]acetamide
Description
N-[3-(Cyanomethoxy)phenyl]acetamide (CAS: 863705-00-4) is an acetamide derivative with the molecular formula C₁₀H₁₀N₂O₂. Its structure features a phenyl ring substituted at the 3-position with a cyanomethoxy group (–OCH₂CN) and an acetamide (–NHCOCH₃) moiety.
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
N-[3-(cyanomethoxy)phenyl]acetamide |
InChI |
InChI=1S/C10H10N2O2/c1-8(13)12-9-3-2-4-10(7-9)14-6-5-11/h2-4,7H,6H2,1H3,(H,12,13) |
InChI Key |
FDOIOEOYBVGQIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)OCC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sodium Channel Inhibitors (Triazine-Based Analogs)
Compounds F , G , and H from share the acetamide-phenyl-triazine scaffold but differ in substituents on the triazine ring. For example:
- Compound H (N-(3-((4-(4-(benzyloxy)-1-piperidinyl)-1,3,5-triazin-2-yl)amino)phenyl)acetamide) exhibits analgesic activity in formalin and Freund’s adjuvant pain models by inhibiting tetrodotoxin-sensitive sodium channels .
- Structural divergence: The cyanomethoxy group in the target compound is replaced with a triazine-piperidine-benzyloxy system in Compound H. This substitution enhances steric bulk and likely improves binding affinity to sodium channels.
Table 1: Sodium Channel Inhibitors
| Compound | Substituent on Triazine | Biological Activity | Reference |
|---|---|---|---|
| N-[3-(Cyanomethoxy)phenyl]acetamide | –OCH₂CN (phenyl) | Not reported | |
| Compound H | 4-(Benzyloxy)-1-piperidinyl | Analgesic (in vivo models) |
Table 2: Chalcone-Acetamide Hybrids
| Compound | Substituent on Phenyl | Melting Point/Data | Reference |
|---|---|---|---|
| 3a | 5-Methoxy, propenyl-ketone | Mp: 160–162°C; NMR, MS | |
| Target | 3-Cyanomethoxy | Not reported |
Heterocyclic Derivatives
Substituted Phenylacetamides with Bioactive Moieties
- Compound 18 (): Contains a sulfamoyl-pyrazine group, targeting the Hedgehog pathway. Its HRMS data (m/z = 432.09694) highlights precision in structural characterization .
Table 3: Functional Group Impact on Properties
| Compound | Functional Group | Potential Effect |
|---|---|---|
| Target | –OCH₂CN | Polar, hydrogen-bond acceptor |
| Compound 18 () | –SO₂NH–pyrazine | Enhanced binding to enzymes |
| –N(CH₂CH₃)₂ | Increased lipophilicity |
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